molecular formula C24H51PS B1606105 Phosphine sulfide, trioctyl- CAS No. 2551-53-3

Phosphine sulfide, trioctyl-

Cat. No. B1606105
CAS RN: 2551-53-3
M. Wt: 402.7 g/mol
InChI Key: PIOZWDBMINZWGJ-UHFFFAOYSA-N
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Description

Trioctylphosphine sulfide is an organophosphorus compound with the molecular formula C24H51PS . It is a pentavalent derivative of organophosphines and is typically used as a synthetic intermediate for their isolation as protected analogs due to its stability towards oxidation . It has found applications as functional materials, organocatalysts, ligands, and extractants .


Synthesis Analysis

Phosphine sulfides, including trioctylphosphine sulfide, are usually prepared by the oxidation of tertiary phosphines with elemental sulfur . The synthesis of phosphine sulfides provides not only a synthetic route toward the synthetic intermediates for trivalent organophosphines but also phosphine sulfides themselves as new functional molecules .


Molecular Structure Analysis

The molecular structure of trioctylphosphine sulfide is characterized by a phosphorus atom bonded to three octyl groups and one sulfur atom . The average mass of the molecule is 402.701 Da .


Chemical Reactions Analysis

Phosphine sulfides are known to be involved in several chemical reactions. They are sometimes used during the isolation stage in organophosphine synthesis because of their low polarity, high solubility, and stability, which are suitable for their chromatographic purification . They are also known to react with oxygen to form phosphine oxides .


Physical And Chemical Properties Analysis

Trioctylphosphine sulfide is characterized by a density of 0.9±0.1 g/cm3, a boiling point of 478.7±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a high molar refractivity of 127.4±0.3 cm3 .

Scientific Research Applications

Oxidative Stress and Toxicology

Studies have shown that phosphine, including derivatives like phosphine sulfide, can induce oxidative stress in biological systems. For instance, research on the effects of phosphine on rats revealed that it causes oxidative damage, implicating the role of glutathione (GSH) as a protective agent against such damage. This study suggests the importance of understanding the toxicological impacts of phosphine compounds on health and the environment (Ching-Hung Hsu et al., 2002).

Atmospheric Chemistry

Phosphine gas has been identified in the upper troposphere, indicating its role in atmospheric chemistry and the global phosphorus cycle. This finding highlights the presence of reactive phosphine under sunlight at high altitudes, suggesting a need for further research on its sources, transformations, and impacts on atmospheric processes (D. Glindemann et al., 2003).

Material Science and Nanotechnology

In material science, trioctylphosphine oxide (TOPO) has been studied for its complexing abilities with metals, which are utilized in the recovery of metals from various processes and in the synthesis of nanomaterials. The industrial and potential applications of TOPO highlight its significance in developing advanced materials and separation technologies (E. K. Watson & W. A. Rickelton, 1992).

Organic Chemistry and Catalysis

Phosphine sulfides serve as ligands in catalytic processes, including cross-coupling reactions. The use of air-stable phosphine sulfide ligands for nickel-catalyzed cross-coupling reactions of unactivated aryl chlorides with aryl Grignard reagents exemplifies the utility of these compounds in synthesizing biaryls, showcasing their application in organic synthesis and catalysis (G. Li & W. Marshall, 2002).

Environmental Science

The environmental behavior and impacts of phosphine and its derivatives, including phosphine sulfide, are of significant interest. Research on phosphine resistance in stored grain pests highlights the broader implications of phosphine use in agriculture and pest management, suggesting the need for sustainable practices and alternative strategies to address resistance issues (G. Opit et al., 2012).

Safety And Hazards

Trioctylphosphine sulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion or irritation and serious eye damage. It can also cause specific target organ toxicity, particularly affecting the respiratory system .

Future Directions

Phosphine sulfides, including trioctylphosphine sulfide, have been disclosed as functional materials, organocatalysts, ligands, and extractants . The development of new synthetic process methodologies for phosphine sulfides is of great interest due to the growing concerns about environmental pollution and depletion of natural resources . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates, which include phosphine-centered radicals .

properties

IUPAC Name

trioctyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51PS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOZWDBMINZWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062516
Record name Phosphine sulfide, trioctyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine sulfide, trioctyl-

CAS RN

2551-53-3
Record name Trioctylphosphine sulfide
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Record name Phosphine sulfide, trioctyl-
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Record name Phosphine sulfide, trioctyl-
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Record name Phosphine sulfide, trioctyl-
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Record name Trioctylphosphine sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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